Chikusetsu saponin Ib
CAS No.:
Cat. No.: VC16250027
Molecular Formula: C47H74O18
Molecular Weight: 927.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H74O18 |
|---|---|
| Molecular Weight | 927.1 g/mol |
| IUPAC Name | 10-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59) |
| Standard InChI Key | CGEOMQZMNZQKNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Introduction
Chemical Identity and Structural Elucidation
Chikusetsu saponin Ib belongs to the dammarane-type triterpenoid saponins, characterized by a 30-carbon skeleton derived from the cyclization of squalene. Its molecular formula, C₄₇H₇₄O₁₈, corresponds to a molecular weight of 963.07 g/mol. The compound features a hydroxylated dammarane aglycone (sapogenin) conjugated to two oligosaccharide chains at positions C-3 and C-20 (Figure 1) . The glycosidic moieties include glucose, arabinose, and rhamnose residues, which contribute to its hydrophilicity and molecular interactions.
Table 1: Key Physicochemical Properties of Chikusetsu Saponin Ib
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₇₄O₁₈ |
| Molecular Weight | 963.07 g/mol |
| CAS Registry Number | 94344-59-7 |
| Solubility | Moderate in polar solvents |
| Glycosylation Sites | C-3, C-20 |
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have confirmed the β-D-configuration of its sugar units and the stereochemistry of the dammarane core . The presence of multiple hydroxyl groups facilitates hydrogen bonding, influencing its solubility and receptor-binding capabilities.
Natural Sources and Biosynthetic Pathways
Chikusetsu saponin Ib is predominantly extracted from the rhizomes of Panax japonicus, a plant traditionally used in East Asian medicine for its anti-inflammatory and tonic properties. Unlike Panax ginseng, which produces ginsenosides, P. japonicus synthesizes chikusetsusaponins as its primary bioactive constituents. The biosynthetic pathway involves the cyclization of 2,3-oxidosqualene by dammarenediol synthase to form the dammarane backbone, followed by sequential glycosylation steps mediated by UDP-dependent glycosyltransferases . Environmental factors such as soil composition and seasonal variation significantly affect the saponin profile of P. japonicus, with Chikusetsu saponin Ib constituting approximately 0.2–0.5% of dry rhizome mass.
Pharmacological Activities and Mechanisms
While extensive studies on Chikusetsu saponin Ib are lacking, preliminary in vitro models suggest shared bioactive tendencies with structurally related saponins. For instance, its analog Chikusetsu saponin IVa demonstrates antioxidative and anti-inflammatory effects in porcine intestinal epithelial cells by modulating NF-κB and IL-6 expression . Although direct evidence for Chikusetsu saponin Ib is absent, its structural similarity implies potential interaction with analogous molecular targets, such as:
-
Reactive Oxygen Species (ROS) Scavenging: The hydroxyl groups on the aglycone may neutralize free radicals, akin to IVa’s reduction of H₂O₂-induced oxidative stress .
-
Cytokine Modulation: Glycosylation patterns influence Toll-like receptor (TLR) signaling, potentially attenuating pro-inflammatory cytokines like TNF-α .
-
Membrane Stabilization: Saponins often integrate into lipid bilayers, altering membrane fluidity and protecting against lytic damage .
Comparative Analysis with Chikusetsu Saponin IVa
Chikusetsu saponin Ib and IVa share a dammarane aglycone but differ in glycosylation. IVa’s C-20 sugar chain is shorter, which may enhance its bioavailability and intracellular uptake compared to Ib’s bulkier oligosaccharides. Functional disparities are evident in IVa’s ability to:
-
Reduce lactate dehydrogenase (LDH) release by 40% in oxidatively stressed cells .
-
Inhibit thrombin activity with a Kᵢ of 219.6 μM, suggesting anticoagulant potential .
These differences underscore the structure-activity relationship (SAR) critical to saponin bioactivity. Ib’s larger glycosidic groups might limit membrane permeability but enhance binding to extracellular targets.
Future Research Directions
Advancing Chikusetsu saponin Ib research requires:
-
Bioactivity Screening: High-throughput assays against inflammation, oxidative stress, and metabolic disease targets.
-
Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies using LC-MS/MS.
-
Synthetic Biology: Heterologous production in yeast or plant cell cultures to overcome extraction inefficiencies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume